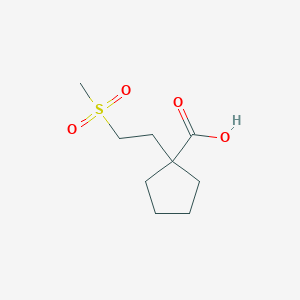
1-(2-(Methylsulfonyl)ethyl)cyclopentane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Methylsulfonyl)ethyl)cyclopentane-1-carboxylic acid is an organic compound with a molecular weight of 220.28 g/mol . This compound is a derivative of cyclopentane, featuring a carboxylic acid group and a methylsulfonyl ethyl substituent. It is known for its versatility in organic synthesis and chemical research .
Vorbereitungsmethoden
The synthesis of 1-(2-(Methylsulfonyl)ethyl)cyclopentane-1-carboxylic acid can be achieved through several routes:
Carboxylation of Cyclopentene: This method involves the carboxylation of cyclopentene under high pressure and temperature, using carbon dioxide as the carboxylating agent and a suitable catalyst.
Oxidation of Cyclopentanol: Another approach is the oxidation of cyclopentanol using strong oxidizing agents such as chromic acid or potassium permanganate.
Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity, often incorporating advanced catalytic systems and reaction conditions.
Analyse Chemischer Reaktionen
1-(2-(Methylsulfonyl)ethyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2-(Methylsulfonyl)ethyl)cyclopentane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in drug synthesis.
Wirkmechanismus
The mechanism by which 1-(2-(Methylsulfonyl)ethyl)cyclopentane-1-carboxylic acid exerts its effects involves interactions with molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, while the methylsulfonyl group can undergo nucleophilic substitution reactions . These interactions influence the compound’s reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
1-(2-(Methylsulfonyl)ethyl)cyclopentane-1-carboxylic acid can be compared with other cyclopentane derivatives, such as:
Cyclopentanecarboxylic acid: Lacks the methylsulfonyl group, resulting in different reactivity and applications.
1,2-Dibromocyclopentane: Exhibits different stereochemistry and reactivity due to the presence of bromine atoms.
Eigenschaften
Molekularformel |
C9H16O4S |
|---|---|
Molekulargewicht |
220.29 g/mol |
IUPAC-Name |
1-(2-methylsulfonylethyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C9H16O4S/c1-14(12,13)7-6-9(8(10)11)4-2-3-5-9/h2-7H2,1H3,(H,10,11) |
InChI-Schlüssel |
XZXUDALYGCKPTF-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)CCC1(CCCC1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


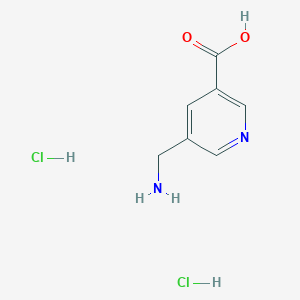

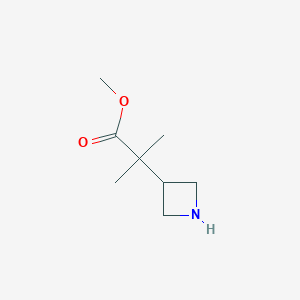
![N-[6-(morpholin-4-yl)pyridin-3-yl]prop-2-enamide](/img/structure/B13557023.png)
![11-Oxatricyclo[6.2.1.0,2,7]undeca-2,4,6-triene-4-carboxylic acid](/img/structure/B13557026.png)
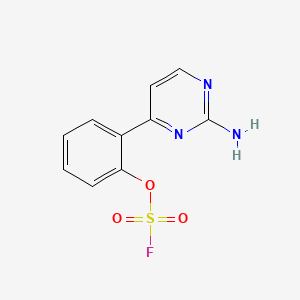
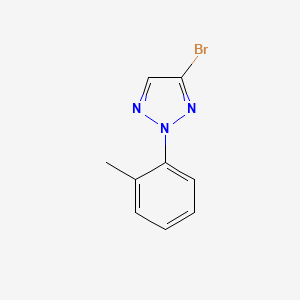

![2,2,2-Trifluoro-N-(imidazo[1,2-a]pyrazin-2-yl)acetamide](/img/structure/B13557040.png)
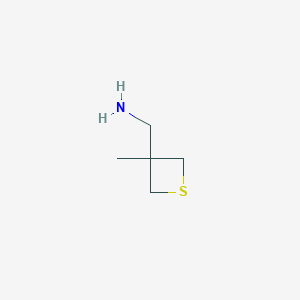
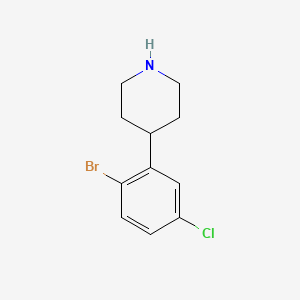
![4-Acetyl-2-[(azepan-1-yl)methyl]phenyl sulfurofluoridate](/img/structure/B13557070.png)
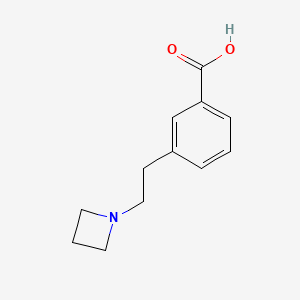
![3-{[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}propanoicacidhydrochloride](/img/structure/B13557100.png)
